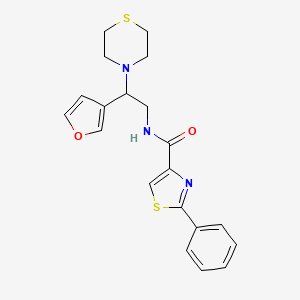

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-2-phenylthiazole-4-carboxamide

Description

Properties

IUPAC Name |

N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]-2-phenyl-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O2S2/c24-19(17-14-27-20(22-17)15-4-2-1-3-5-15)21-12-18(16-6-9-25-13-16)23-7-10-26-11-8-23/h1-6,9,13-14,18H,7-8,10-12H2,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVAIFXGSNRLBEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C(CNC(=O)C2=CSC(=N2)C3=CC=CC=C3)C4=COC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-2-phenylthiazole-4-carboxamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-2-phenylthiazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan derivatives.

Reduction: The compound can be reduced under specific conditions to yield different products.

Substitution: The thiomorpholine and thiazole groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dicarboxylic acid, while reduction can yield tetrahydrofuran derivatives .

Scientific Research Applications

Medicinal Chemistry

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-2-phenylthiazole-4-carboxamide has been investigated for its antimicrobial , anticancer , and anti-inflammatory properties:

- Antimicrobial Activity : Compounds containing furan and thiazole derivatives have demonstrated significant antibacterial and antifungal activities. Studies indicate that thiazole derivatives can inhibit the growth of various pathogens, making this compound a candidate for further exploration in antibiotic development.

- Anticancer Properties : Preliminary studies suggest that this compound may exhibit cytotoxic effects against cancer cell lines. For instance, similar thiazole compounds have shown efficacy in inhibiting tumor growth in vitro, with mechanisms involving apoptosis induction and cell cycle arrest .

Biological Research

The unique structure of this compound allows it to be utilized in biological studies to explore:

- Biological Pathways : The compound can serve as a probe to study specific signaling pathways related to cancer and inflammation. Its interactions with cellular targets can help elucidate mechanisms of action for therapeutic interventions.

Material Science

In addition to its biological applications, this compound is explored for use in developing novel materials:

- Polymer Chemistry : The incorporation of this compound into polymer matrices may enhance the mechanical properties or introduce new functionalities such as responsiveness to environmental stimuli. Its thiomorpholine group could facilitate crosslinking reactions, leading to improved material characteristics .

Case Studies

Mechanism of Action

The mechanism of action of N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-2-phenylthiazole-4-carboxamide involves its interaction with specific molecular targets. The furan and thiazole rings can interact with enzymes and receptors, modulating their activity. The thiomorpholine group can enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems .

Comparison with Similar Compounds

Similar Compounds

Furan-2,5-dicarboxylic acid: A derivative of furan with applications in polymer synthesis.

Thiomorpholine derivatives: Compounds with similar structural features and potential bioactivity.

Thiazole-based compounds: Known for their medicinal properties and use in drug development.

Uniqueness

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-2-phenylthiazole-4-carboxamide is unique due to its combination of furan, thiomorpholine, and thiazole moieties. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-2-phenylthiazole-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique combination of furan, thiomorpholine, and thiazole moieties. Its IUPAC name is N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]-2-phenyl-1,3-thiazole-4-carboxamide. The molecular formula is with a molecular weight of 393.52 g/mol.

Structural Representation

| Property | Value |

|---|---|

| IUPAC Name | N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]-2-phenyl-1,3-thiazole-4-carboxamide |

| Molecular Formula | |

| Molecular Weight | 393.52 g/mol |

Antifungal Activity

Research indicates that compounds similar to this compound exhibit significant antifungal properties. For instance, derivatives of thiazole have shown effectiveness against various fungal strains, including Candida albicans and Candida parapsilosis. A study demonstrated that certain thiazole derivatives inhibited ergosterol synthesis, a critical component of fungal cell membranes, thereby exhibiting antifungal activity comparable to established treatments like ketoconazole .

Case Study: Ergosterol Inhibition

In a comparative analysis of antifungal activity:

| Compound | Inhibition Rate (%) at 48h | MIC (μg/mL) |

|---|---|---|

| Compound 2d | 86.055 | 1.23 |

| Compound 2e | 88.638 | 1.23 |

| Ketoconazole | - | - |

The inhibition rates suggest that these compounds can effectively disrupt fungal growth by targeting ergosterol biosynthesis pathways.

Antimicrobial Activity

The compound also demonstrates potential as an antimicrobial agent. Various studies have reported its activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The Minimum Inhibitory Concentration (MIC) values for these bacteria were found to be significantly lower than those for standard antibiotics, indicating strong antibacterial properties .

Antimicrobial Efficacy Table

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Enterococcus faecalis | 32 |

Cytotoxicity Profile

While evaluating the safety profile, cytotoxicity studies against NIH/3T3 cell lines revealed that the compound exhibits moderate toxicity with IC50 values indicating a promising therapeutic index:

| Compound | IC50 (μM) |

|---|---|

| Compound 2d | 148.26 |

| Compound 2e | 187.66 |

| Doxorubicin (control) | >1000 |

These results suggest that while the compound is effective against pathogens, it maintains a degree of selectivity towards cancerous versus normal cells.

The biological activity of this compound can be attributed to its ability to interact with key enzymes involved in metabolic pathways of target organisms. For example, docking studies have indicated that this compound binds effectively to the active site of CYP51, an enzyme crucial for ergosterol synthesis in fungi .

Molecular Docking Insights

Molecular docking simulations reveal that the compound forms hydrogen bonds with critical residues in the enzyme's active site, enhancing its inhibitory potential:

| Residue | Interaction Type |

|---|---|

| Tyr76 | Hydrogen Bond |

| Phe255 | Hydrophobic Contact |

| Met433 | Hydrophobic Contact |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.